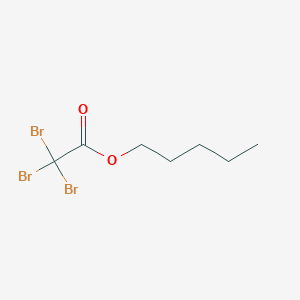
Pentyl tribromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl tribromoacetate is an organic compound that belongs to the class of esters. It is formed by the esterification of pentanol with tribromoacetic acid. This compound is characterized by the presence of three bromine atoms attached to the acetic acid moiety, making it a highly brominated ester. The molecular formula of this compound is C7H11Br3O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentyl tribromoacetate can be synthesized through the esterification reaction between pentanol and tribromoacetic acid. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl tribromoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pentanol and tribromoacetic acid in the presence of water and an acid or base catalyst.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction: The bromine atoms can be reduced to form less brominated compounds.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Pentanol and tribromoacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Less brominated esters or alcohols.
Wissenschaftliche Forschungsanwendungen
Pentyl tribromoacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems due to its brominated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing brominated compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other brominated compounds.
Wirkmechanismus
The mechanism of action of pentyl tribromoacetate involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The ester functional group can undergo hydrolysis, releasing pentanol and tribromoacetic acid, which can further interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentyl acetate: An ester formed by the esterification of pentanol with acetic acid. It lacks the bromine atoms present in pentyl tribromoacetate.
Tribromoacetic acid: The acid precursor used in the synthesis of this compound. It contains three bromine atoms attached to the acetic acid moiety.
Pentanol: The alcohol precursor used in the synthesis of this compound. It is a five-carbon alcohol without any bromine atoms.
Uniqueness
This compound is unique due to the presence of three bromine atoms, which impart distinct chemical properties and reactivity compared to other esters. The bromine atoms enhance the compound’s ability to participate in halogen bonding and substitution reactions, making it a valuable reagent in organic synthesis and research.
Eigenschaften
CAS-Nummer |
59956-63-7 |
|---|---|
Molekularformel |
C7H11Br3O2 |
Molekulargewicht |
366.87 g/mol |
IUPAC-Name |
pentyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C7H11Br3O2/c1-2-3-4-5-12-6(11)7(8,9)10/h2-5H2,1H3 |
InChI-Schlüssel |
QYDLKPFEXGGTCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




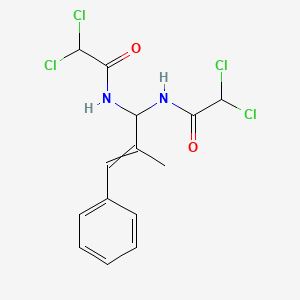
![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
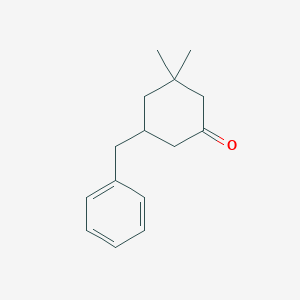
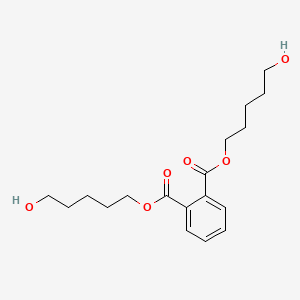
![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)
![1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione](/img/structure/B14604174.png)
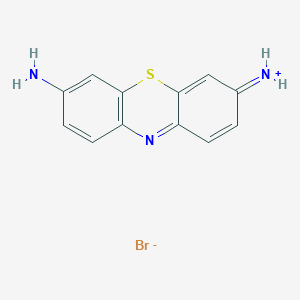
![3-[Ethyl(propyl)amino]phenol](/img/structure/B14604188.png)
